1-(Pyridin-2-yl)prop-2-yn-1-amine
Description
Structural Classification and Nomenclature within Pyridyl-Substituted Propargylic Amine Systems
Pyridyl-substituted propargylic amines can be classified based on the substitution pattern on both the pyridine (B92270) ring and the amine nitrogen. The pyridine ring can be attached at the 2-, 3-, or 4-position of the pyridine nucleus. Furthermore, the amine can be primary, secondary, or tertiary.
The nomenclature of these compounds follows the IUPAC system. For instance, in "1-(Pyridin-2-yl)prop-2-yn-1-amine," the "1-(Pyridin-2-yl)" indicates that a pyridin-2-yl group is attached to the first carbon of the propane (B168953) chain. "prop-2-yn" signifies a three-carbon chain with a triple bond at the second position, and "-1-amine" denotes a primary amine group at the first carbon.
General Significance in Synthetic Organic Chemistry
Pyridyl-substituted propargylic amines are valuable building blocks in organic synthesis. The presence of multiple reactive sites—the pyridine ring, the amino group, and the alkyne moiety—allows for a diverse range of chemical transformations. These compounds serve as precursors for the synthesis of various nitrogen-containing heterocyclic compounds, such as indolizines and imidazo[1,2-a]pyridines, which are important scaffolds in medicinal chemistry. rsc.orgijettjournal.orgresearchgate.net Their utility also extends to the formation of complex molecules through multi-component reactions and as ligands in catalysis. mdpi.comphytojournal.com
Properties
Molecular Formula |
C8H8N2 |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
1-pyridin-2-ylprop-2-yn-1-amine |
InChI |
InChI=1S/C8H8N2/c1-2-7(9)8-5-3-4-6-10-8/h1,3-7H,9H2 |
InChI Key |
OHPSWCPRGIQYTL-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(C1=CC=CC=N1)N |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 1 Pyridin 2 Yl Prop 2 Yn 1 Amine
Reactivity of the Propargylic Amine Functionality
The propargylic amine group, which consists of an amino group attached to a carbon atom adjacent to a carbon-carbon triple bond, is the site of numerous chemical reactions. These transformations include electrophilic activation of the alkyne followed by nucleophilic additions, hydroamination pathways, cycloisomerization reactions, as well as oxidation and reduction of the alkyne.
Alkyne Electrophilic Activation and Nucleophilic Additions
The carbon-carbon triple bond in 1-(Pyridin-2-yl)prop-2-yn-1-amine can be activated by electrophilic species, rendering it susceptible to attack by nucleophiles. This activation is often achieved through the use of transition metal catalysts, such as gold or silver salts. For instance, gold(III) catalysts have been shown to activate the alkyne in N-tosylpropargyl amines, facilitating a propargylic substitution followed by cycloisomerization in the presence of 1,3-dicarbonyl compounds. nih.govmdpi.com This type of reaction proceeds through an intermediate where the gold catalyst coordinates to the alkyne, increasing its electrophilicity and allowing for nucleophilic attack. A similar reactivity can be anticipated for this compound, where various nucleophiles could add across the activated triple bond.
In a related context, silver(I) complexes containing pyridine-based ligands have been utilized to catalyze the coupling of aldehydes, terminal alkynes, and amines, a reaction known as A³-coupling. acs.org These catalysts are effective in promoting the formation of propargylamines, highlighting the ability of silver to activate the alkyne functionality. acs.org
The following table summarizes representative examples of metal-catalyzed reactions involving the activation of a propargylic system and subsequent nucleophilic attack, which could be analogous to the reactivity of this compound.
| Catalyst System | Substrate Type | Nucleophile | Product Type | Reference |
| AuBr₃ / AgOTf | N-Tosylpropargyl amine | 1,3-Dicarbonyl compound | Poly-substituted furan | nih.govmdpi.com |
| [Ag(I)(Pyridine-containing ligand)] | Terminal alkyne, Aldehyde | Secondary amine | Propargylamine (B41283) | acs.org |
Intermolecular and Intramolecular Hydroamination Pathways
Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, represents a highly atom-economical method for the synthesis of nitrogen-containing compounds. For this compound, both intermolecular and intramolecular hydroamination pathways are conceivable.
Intermolecular hydroamination would involve the reaction of the alkyne functionality with an external amine. While specific studies on this compound are not prevalent, catalysts have been developed for the hydroamination of alkynes with hydrazines, suggesting the feasibility of such transformations. youtube.com
Intramolecular hydroamination, on the other hand, would involve the nitrogen of the propargylic amine adding across the tethered alkyne. This process would lead to the formation of a cyclic enamine or imine, which could be a valuable intermediate for further synthetic manipulations. Such intramolecular hydroamination reactions are often key steps in the synthesis of heterocyclic compounds like pyridines and pyrazines. nih.gov
Cycloisomerization Reactions
The propargylic amine moiety in this compound is a prime candidate for cycloisomerization reactions, which can lead to the formation of a variety of heterocyclic structures. These reactions are typically catalyzed by transition metals such as ruthenium, gold, and silver, which activate the alkyne towards intramolecular nucleophilic attack by the amine or the pyridine (B92270) nitrogen.
Ruthenium catalysts, for example, have been employed in the cycloisomerization of propargyl diynols to form unsaturated aldehydes and ketones, which can then be converted to pyridines. nih.gov DFT calculations have also shed light on the role of pyridine in assisting the formation of Ru-vinylidene intermediates in the cycloisomerization of related compounds. colab.ws
Gold and silver catalysts are particularly effective in promoting the cycloisomerization of propargylamides and related systems. nih.govacs.orgresearchgate.net For instance, gold-catalyzed cycloisomerization of 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols leads to the formation of indole (B1671886) derivatives. nih.govdntb.gov.ua Similarly, silver-catalyzed cycloisomerization of enynamides has been used to synthesize complex spirocyclic compounds. nih.gov
The table below presents a selection of metal-catalyzed cycloisomerization reactions of substrates structurally related to this compound.
| Catalyst | Substrate Type | Product Type | Reference |
| [CpRu(CH₃CN)₃]PF₆ | Propargyl diynol | Pyridine (after further steps) | nih.gov |
| AuCl₃ | 1-(2-(Tosylamino)phenyl)prop-2-yn-1-ol | 1H-Indole-2-carbaldehyde | nih.govdntb.gov.ua |
| AgOTf | Enynamide | Bispirocyclopentene | nih.gov |
| Au(I) complexes | Bromoallenyl ketones | Bromofurans | nih.gov |
| Au(I) complexes | Yne-tethered ynamide | Dihydropyridinones | rsc.org |
Oxidation Reactions
The alkyne functionality of this compound can undergo oxidation to yield various products, depending on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can cleave the triple bond, leading to the formation of carboxylic acids. sci-hub.seresearchgate.net In the case of a terminal alkyne, this would result in the formation of a carboxylic acid and carbon dioxide. For an internal alkyne, two carboxylic acids would be produced.
Milder oxidation conditions can lead to the formation of α-dicarbonyl compounds. For instance, the oxidation of some pyridine derivatives with cerium(IV) has been studied, although the specific products from the alkyne oxidation were not the focus. researchgate.net Copper-catalyzed oxidative annulation of cyclic ketones with the related compound propargylamine has been shown to produce fused pyridines, demonstrating a synthetic application of an oxidative transformation. acs.orgnih.govacs.org
Reduction Reactions
The carbon-carbon triple bond of this compound can be fully or partially reduced. libretexts.org Complete reduction, or hydrogenation, to the corresponding propyl amine can be achieved using catalysts such as platinum, palladium, or nickel in the presence of hydrogen gas. libretexts.orglibretexts.orgchadsprep.comacsgcipr.orglibretexts.org
Partial reduction allows for the stereoselective formation of either a cis- or trans-alkene. The use of Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) results in the syn-addition of hydrogen, yielding the cis-alkene. youtube.comlibretexts.org Conversely, reduction with sodium or lithium metal in liquid ammonia, a dissolving metal reduction, proceeds via an anti-addition mechanism to afford the trans-alkene. libretexts.orglibretexts.org
The expected products from the reduction of the alkyne in this compound are summarized in the table below.
| Reagent(s) | Expected Product | Stereochemistry | Reference |
| H₂, Pt/C (or Pd/C, Ni) | 1-(Pyridin-2-yl)propan-1-amine | N/A | libretexts.orglibretexts.org |
| H₂, Lindlar's catalyst | (Z)-1-(Pyridin-2-yl)prop-2-en-1-amine | cis | youtube.comlibretexts.org |
| Na, NH₃(l) | (E)-1-(Pyridin-2-yl)prop-2-en-1-amine | trans | libretexts.orglibretexts.org |
Reactivity of the Pyridine Nitrogen Moiety
The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it basic and nucleophilic. This allows for reactions such as N-alkylation (quaternization) and N-oxidation.
Quaternization involves the reaction of the pyridine nitrogen with an electrophile, typically an alkyl halide, to form a pyridinium (B92312) salt. rsc.org This reaction enhances the electron-delocalization along the backbone of pyridyl-alkynyl systems. rsc.org Microwave-assisted quaternization of various pyridine derivatives has been shown to be an efficient method. researchgate.net The reactivity in quaternization reactions can be influenced by steric hindrance from substituents on the pyridine ring. nih.govosti.gov
N-oxidation of the pyridine nitrogen can be achieved using oxidizing agents such as peroxy acids, resulting in the formation of a pyridine-N-oxide. organic-chemistry.orgwikipedia.orgresearchgate.net The formation of the N-oxide can alter the reactivity of the pyridine ring, for example, by directing electrophilic substitution to the 2- and 4-positions. wikipedia.org Pyridine-N-oxides themselves can also act as oxidants in certain reactions. organic-chemistry.org
The table below provides examples of quaternization reactions of various pyridine derivatives with different electrophiles.
| Pyridine Derivative | Electrophile | Product | Reference |
| Pyridine | 2-Bromo-4'-nitroacetophenone | 1-[2-(4-Nitrophenyl)-2-oxoethyl]pyridinium bromide | researchgate.net |
| 4-Pyrrolidino pyridine | Butyl iodide | 1-Butyl-4-(pyrrolidin-1-yl)pyridin-1-ium iodide | mdpi.com |
| Pyridine | 1-Iodoadamantane | 1-Adamantylpyridinium iodide | osti.gov |
| 2,5-Diethynylpyridine-based polymers | Alkyl halides | Quaternized pyridinium polymers | rsc.org |
Coordination Chemistry and Ligand Properties
The compound this compound possesses multiple coordination sites, primarily the nitrogen atom of the pyridine ring and the nitrogen of the primary amine. This dual functionality allows it to act as a versatile ligand in coordination chemistry. The pyridine nitrogen, with its sp²-hybridized lone pair of electrons, is a well-established coordination site for a wide array of metal ions. mdpi.com Similarly, the amino group can coordinate to metal centers.
The presence of both a pyridyl and an amino group enables the molecule to function as a bidentate ligand, forming stable chelate rings with metal ions. The structural arrangement is analogous to other 2-pyridyl-containing ligands which are known to form stable complexes with transition metals like copper(II), nickel(II), zinc(II), and manganese(II). mdpi.comresearchgate.net For instance, studies on N,N-dialkyl-N′-(pyridin-2-yl)-ureas, which share the 2-aminopyridine (B139424) moiety, have demonstrated their ability to form N,O-bidentate coordination compounds with copper(II). mdpi.com In these complexes, the copper center is typically coordinated by the pyridine nitrogen and the carbonyl oxygen of the urea (B33335). By analogy, this compound can be expected to form N,N-bidentate complexes, coordinating through both the pyridine and the amine nitrogens.
The electronic properties of the pyridine ring can be influenced by substituents, which in turn affects the coordination properties of the ligand. The propargylamine group attached to the C-2 position of the pyridine ring can modulate the electron density on the pyridine nitrogen, thereby influencing the strength of the metal-ligand bond. The alkyne functionality itself can also participate in coordination to certain transition metals, particularly those known for their π-acidity, further expanding the coordinative possibilities of this molecule.
Nucleophilic Aromatic Substitution on Pyridine Ring
The pyridine ring is electron-deficient compared to benzene (B151609), which makes it susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present. pearson.com These reactions occur preferentially at the C-2 (α) and C-4 (γ) positions. stackexchange.comquimicaorganica.org The attack of a nucleophile at these positions generates a high-energy anionic intermediate, known as a Meisenheimer complex, which is resonance-stabilized by the delocalization of the negative charge onto the electronegative ring nitrogen atom. stackexchange.comvaia.comyoutube.com This stabilization is not possible when the nucleophile attacks the C-3 (β) position, making substitution at this site much less favorable. stackexchange.comyoutube.com
For a derivative of this compound to undergo SNAr, a suitable leaving group (such as a halide) would need to be present on the pyridine ring, typically at the 4- or 6-position. The reaction would proceed via an addition-elimination mechanism, where a strong nucleophile attacks the carbon atom bearing the leaving group. quimicaorganica.orgyoutube.com The stability of the resulting intermediate dictates the feasibility and rate of the reaction. stackexchange.com For example, in a hypothetical 4-chloro-substituted this compound, a nucleophile like a methoxide (B1231860) ion could replace the chloride. The intermediate formed would be stabilized by resonance structures that place the negative charge on the ring nitrogen, facilitating the subsequent elimination of the chloride ion to yield the substitution product. vaia.comyoutube.com
Intramolecular Cyclization Reactions Leading to Fused Heterocyclic Systems
The propargylamine moiety in this compound is a key functional group that enables various intramolecular cyclization reactions, leading to the formation of valuable fused heterocyclic systems.
Formation of Imidazo[1,2-a]pyridines from N-(prop-2-yn-1-yl)pyridin-2-amines
A significant application of N-(prop-2-yn-1-yl)pyridin-2-amines, the structural backbone of the title compound, is in the synthesis of imidazo[1,2-a]pyridines. This scaffold is of great interest due to its presence in numerous pharmacologically active molecules. researchgate.net The cycloisomerization is typically catalyzed by transition metals, most notably silver salts. uaeu.ac.aeresearchgate.netuaeu.ac.ae
The silver-catalyzed cyclization of N-(prop-2-yn-1-yl)pyridin-2-amines provides a practical and efficient method for producing substituted 3-methylimidazo[1,2-a]pyridines. uaeu.ac.aeresearchgate.net These reactions proceed under mild conditions with high yields and excellent regioselectivity. uaeu.ac.ae Copper salts have also been employed to catalyze the formation of the imidazo[1,2-a]pyridine (B132010) ring system. researchgate.netnih.gov For instance, the Sandmeyer reaction of certain N-(prop-2-yn-1-ylamino)pyridines using copper(I) chloride can lead to the formation of imidazo[1,2-a]pyridine derivatives. researchgate.net Additionally, electrochemical methods have been developed for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and ketones, showcasing an alternative, environmentally benign approach. rsc.org
| Catalyst | Substrate Type | Key Features | Reference |
|---|---|---|---|
| Silver(I) salts (e.g., AgOTf) | N-(prop-2-yn-1-yl)pyridin-2-amines | Mild conditions, high yields, excellent regioselectivity for 3-methyl products. | uaeu.ac.ae, researchgate.net |
| Copper(I) salts (e.g., CuCl) | N-(prop-2-yn-1-ylamino)pyridines | Used in Sandmeyer-type reactions to form functionalized imidazo[1,2-a]pyridines. | researchgate.net |
| Copper(I) | Aminopyridines and nitroolefins | One-pot procedure using air as the oxidant. | nih.gov |
| Electrochemical (catalytic HI) | 2-Aminopyridines and ketones | Environmentally benign, no external oxidants, high atom economy. | rsc.org |
Other Nitrogen Heterocycle Annulations
Beyond the formation of imidazo[1,2-a]pyridines, the reactive nature of the propargylamine and pyridine moieties allows for other annulation reactions to form different fused nitrogen heterocycles. researchgate.net Annulation reactions are powerful tools for constructing complex molecular architectures from simpler starting materials. researchgate.net
One such transformation is the synthesis of indolizine (B1195054) derivatives. Indolizine, a nitrogen-containing heterocycle, can be accessed through the annulation of pyridinium ylides. researchgate.net For example, Ag(I)-mediated annulation of 2-(2-enynyl)pyridines with propargyl amines can lead to the formation of substituted indolizines. researchgate.net Furthermore, gold-catalyzed cascade reactions of substrates containing both alkyne and N-propargyl groups, such as 2-alkynyl-N-propargylanilines, can generate complex polycyclic systems like tetracyclic indolines. kyoto-u.ac.jp These reactions often proceed through the formation of an allene (B1206475) intermediate, which then undergoes further cyclization. kyoto-u.ac.jp The principles of these reactions suggest that this compound could be a suitable precursor for similar complex annulations, leading to diverse heterocyclic frameworks.
Mechanistic Investigations of Key Transformations
Understanding the reaction mechanisms is crucial for optimizing conditions and expanding the synthetic utility of this compound and its derivatives. The key transformations often rely on transition metal catalysis.
Transition Metal-Catalyzed Reaction Mechanisms (e.g., Silver-, Copper-, and Gold-Catalyzed)
Silver-Catalyzed Reactions: In the silver-catalyzed cycloisomerization of N-(prop-2-yn-1-yl)pyridin-2-amines to form imidazo[1,2-a]pyridines, the mechanism is believed to involve the activation of the alkyne by the soft, π-acidic silver(I) ion. uaeu.ac.aeresearchgate.net This coordination enhances the electrophilicity of one of the alkyne carbons, facilitating an intramolecular nucleophilic attack by the endocyclic pyridine nitrogen. This step results in a 6-endo-dig cyclization, forming a six-membered ring intermediate. Subsequent isomerization and proton transfer steps lead to the aromatization of the newly formed imidazole (B134444) ring, yielding the final 3-methylimidazo[1,2-a]pyridine (B1610896) product. DFT-based mechanistic analyses support this pathway. uaeu.ac.ae In other systems, silver catalysts can generate azadiene intermediates from enynamides, which can then participate in cycloadditions. nih.gov
Copper-Catalyzed Reactions: Copper catalysts are also effective in promoting the synthesis of imidazo[1,2-a]pyridines. nih.gov In the reaction of aminopyridines with nitroolefins catalyzed by copper(I), the mechanism likely involves the initial Michael addition of the aminopyridine to the nitroolefin. The copper catalyst may play a role in both this initial step and the subsequent oxidative cyclization, where air serves as the terminal oxidant, to form the fused aromatic system. nih.gov
Gold-Catalyzed Reactions: Homogeneous gold catalysts are exceptionally effective at activating C-C multiple bonds due to their strong π-acidity. kyoto-u.ac.jpacs.org In reactions involving N-propargyl groups, gold catalysts can initiate cascade cyclizations. kyoto-u.ac.jp A plausible mechanism for a related substrate, 2-alkynyl-N-propargylaniline, involves the gold-catalyzed cyclization to form an indole intermediate. This is followed by the migration of the propargyl group from the nitrogen to the C3 position of the indole, generating an allenyl-substituted indole in situ. kyoto-u.ac.jp This highly reactive allene can then undergo a subsequent intramolecular hydroarylation, also catalyzed by gold, to construct a new ring and form a polycyclic indoline. kyoto-u.ac.jp This type of cascade, involving alkyne activation, rearrangement to an allene, and subsequent cyclization, highlights the sophisticated transformations achievable with gold catalysis and suggests potential reaction pathways for this compound.
Computational Elucidation of Reaction Pathways
While direct computational studies specifically targeting the reaction pathways of this compound are not extensively documented in publicly available research, a wealth of theoretical investigations into analogous systems provides significant insight into its likely chemical behavior. Density Functional Theory (DFT) calculations have become a powerful tool for elucidating the mechanisms of related reactions, such as the cyclization of N-propargylaminopyridines and transition metal-catalyzed hydroaminations. These computational models help to map out potential energy surfaces, identify transition states, and determine the feasibility of various reaction pathways.
One of the most anticipated reactive pathways for this compound is its cyclization to form fused heterocyclic systems like imidazo[1,2-a]pyridines. Research on similar N-propargylaminopyridines has shown that a base-promoted cyclization is an efficient method for creating such derivatives. nih.gov Computational studies on analogous systems can shed light on the stereoelectronic requirements of this transformation.
Furthermore, the presence of the propargyl group suggests the possibility of gold-catalyzed intramolecular hydroamination. nih.govmdpi.comcapes.gov.br DFT studies on gold-catalyzed hydroamination of alkynes have detailed the reaction mechanism, which typically involves the activation of the alkyne by the gold catalyst, followed by the nucleophilic attack of the amine. frontiersin.org The computational analysis of these reactions helps in understanding the role of the catalyst and the factors influencing regioselectivity.
A plausible reaction mechanism for the formation of pyridines from propargylamine and carbonyl compounds involves a 6-endo-dig cyclization, a process that has been investigated computationally. acs.orgacs.orgrsc.org These theoretical studies are crucial for understanding the regioselectivity of the cyclization process. nih.gov An in-depth computational study on the gold-catalyzed intramolecular hydroalkylation of ynamides has provided a framework for analyzing such reactions, identifying the rate-determining step and the influence of the catalyst. nih.gov
Table 1: Calculated Parameters for Analogous Reaction Pathways
The following table presents representative computational data from studies on reactions analogous to those that this compound could undergo. This data, derived from DFT calculations, illustrates the energy barriers and reaction energies for key mechanistic steps.
| Reaction Type | Model System | Computational Method | Key Parameter | Calculated Value (kcal/mol) | Reference |
| Gold-Catalyzed Hydroamination | Phenylacetylene + Aniline | DFT (PBE0/6–311-G(d,p)) | Activation Energy of Rate-Determining Step | Not specified in abstract | frontiersin.org |
| Gold-Catalyzed Hydroalkylation | Ynamide to Indene | DFT (B3LYP/6-311+G(d,p)) | Gibbs Free Energy of Rate-Determining Step ( frontiersin.orgrsc.org-hydride shift) | Not specified in abstract | nih.gov |
Note: The data presented is for analogous systems and is intended to provide a general understanding of the energetic landscape of relevant reaction types. Specific values for this compound would require dedicated computational investigation.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei.
A comprehensive search of scientific literature and chemical databases did not yield specific ¹H NMR (Proton Nuclear Magnetic Resonance) spectral data for 1-(Pyridin-2-yl)prop-2-yn-1-amine. While data for related pyridine (B92270) derivatives and isomers are available, no experimental chemical shifts (δ), coupling constants (J), or integration values for the target molecule have been published in the sources reviewed.
Detailed searches for the ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) spectrum of this compound in available scientific databases and literature did not provide any specific experimental data. Consequently, a table of chemical shifts for the carbon atoms within this molecule could not be compiled.
Two-dimensional (2D) NMR techniques are instrumental in elucidating the complete structural connectivity of a molecule. These methods, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), provide correlations between different nuclei. Despite extensive searches, no published 2D NMR data for this compound were found. Therefore, an analysis of its detailed bonding network and spatial proximities through these methods cannot be presented.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. A diligent search of scientific literature and spectral databases did not uncover any specific HRMS data for this compound. As a result, experimentally determined accurate mass values and the corresponding elemental composition for this compound are not available.
Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique used in mass spectrometry, particularly for less polar compounds. No specific APCI-MS data, including mass spectra or fragmentation patterns, for this compound could be located in the reviewed scientific literature and databases.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to display several characteristic absorption bands corresponding to its distinct structural motifs.
As a primary amine, two distinct N-H stretching bands would typically be observed in the region of 3500-3300 cm⁻¹. The presence of a terminal alkyne group would be confirmed by a sharp C≡C-H stretching vibration, usually appearing around 3300 cm⁻¹, and a weaker C≡C triple bond stretching absorption near 2150-2100 cm⁻¹. Additionally, characteristic N-H bending vibrations for a primary amine are expected around 1650-1580 cm⁻¹. Vibrations corresponding to the C-N bond and the aromatic pyridine ring would also be present in the fingerprint region of the spectrum.
Table 1: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine | N-H Stretch | 3500-3300 (two bands) |
| Terminal Alkyne | ≡C-H Stretch | ~3300 |
| Alkyne | C≡C Stretch | 2150-2100 |
| Primary Amine | N-H Bend | 1650-1580 |
| Pyridine Ring | C=C, C=N Stretch | ~1600-1400 |
| Aliphatic C-H | C-H Stretch | ~3000-2850 |
| Aromatic C-H | C-H Stretch | ~3100-3000 |
| Amine | C-N Stretch | ~1220-1020 |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
To perform single-crystal X-ray diffraction, a suitable single crystal of the compound is required. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is analyzed to construct a model of the electron density, from which the precise atomic positions are determined. This technique would elucidate the exact conformation of the this compound molecule in the solid state, revealing the spatial relationship between the pyridine ring and the propargylamine (B41283) side chain. For similar pyridine-containing molecules, this analysis has confirmed molecular geometries and the planarity of ring systems.
The diffraction data also reveals the crystal system and space group, which describe the symmetry of the crystal lattice. For example, related pyridine derivatives have been found to crystallize in systems such as monoclinic (with space groups like P2₁/c) or orthorhombic (with space groups like Pca2₁). This information is crucial for understanding the packing of molecules in the crystal.
Table 2: Crystallographic Data for an Exemplary Pyridine Derivative (N-(Pyridin-2-ylmethyl)pyridin-2-amine)
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | |
| Space Group | Pca2₁ | |
| a (Å) | 14.5434 (14) | |
| b (Å) | 5.8198 (6) | |
| c (Å) | 23.045 (2) | |
| V (ų) | 1950.5 (3) | |
| Z | 8 |
Derivatization and Functionalization Strategies
Modification at the Propargylic Position
The propargylic moiety, characterized by the presence of a terminal alkyne, is a hub of chemical reactivity, amenable to a range of transformations.
Electrophilic Substitution on the Alkyne Moiety
The terminal alkyne of 1-(Pyridin-2-yl)prop-2-yn-1-amine is susceptible to electrophilic attack, leading to the formation of substituted alkyne derivatives. A common and synthetically useful transformation is halogenation. While direct electrophilic halogenation of the target molecule is not extensively documented in dedicated studies, the reactivity of similar propargylamines suggests that this transformation is feasible. For instance, the reaction of terminal alkynes with reagents such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in the presence of a silver catalyst can yield the corresponding bromo- and iodo-substituted alkynes. This transformation is significant as terminal halo-substituted propargylamines are valuable precursors for more complex molecular architectures.
Another important reaction involving the alkyne is the Sonogashira coupling, a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This palladium-catalyzed reaction, often with a copper(I) co-catalyst, would allow for the direct attachment of various aryl or vinyl groups to the propargylic position of this compound, significantly expanding its structural diversity. The general conditions for a Sonogashira coupling are presented in the table below.
| Reaction Component | Typical Reagent/Catalyst | Role |
| Alkyne | This compound | Substrate |
| Aryl/Vinyl Halide | R-X (X = I, Br, Cl, OTf) | Coupling Partner |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary Catalyst |
| Copper Co-catalyst | CuI | Activates the alkyne |
| Base | Amine (e.g., Et₃N, piperidine) | Neutralizes HX byproduct |
| Solvent | THF, DMF, Toluene | Reaction Medium |
The Mannich reaction represents another avenue for functionalizing the alkyne moiety. wikipedia.orgchemistrysteps.combyjus.comlibretexts.org This three-component condensation of an active hydrogen compound (in this case, the terminal alkyne), formaldehyde, and a primary or secondary amine, results in the formation of a new C-C bond and the introduction of an aminomethyl group at the terminal position of the alkyne.
Click Chemistry Applications (e.g., Cu(I)-Catalyzed Azide-Alkyne Cycloaddition)
The terminal alkyne functionality of this compound makes it an ideal substrate for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This highly efficient and regioselective reaction involves the coupling of a terminal alkyne with an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring.
A study on the copper(I) acetate-catalyzed azide-alkyne cycloaddition for the preparation of 1-(pyridin-2-yl)-1,2,3-triazoles has demonstrated the utility of this reaction with 2-azidopyridines and various terminal alkynes. byjus.com Although this study focuses on the azide partner being the pyridine (B92270) derivative, the principles are directly applicable to using this compound as the alkyne component. The reaction would proceed by treating the propargylamine (B41283) with an organic azide in the presence of a copper(I) catalyst, typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, or by using a copper(I) salt directly. The resulting triazole-containing products would incorporate the pyridyl-amine moiety, offering a straightforward method for creating complex molecular architectures.
Functionalization of the Pyridine Ring
The pyridine ring in this compound is an aromatic heterocycle that can undergo various substitution reactions, allowing for the introduction of additional functional groups.
Substituent Introduction via Aromatic Substitution Reactions
The pyridine ring is generally considered electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen atom. However, the presence of the amino-propargyl group at the 2-position, which is an electron-donating group, can influence the regioselectivity of these reactions.
Electrophilic aromatic substitution on the pyridine ring is generally more challenging than on benzene (B151609) due to the deactivating effect of the nitrogen atom. However, under forcing conditions or with highly activated electrophiles, substitution can occur, typically at the 3- and 5-positions. The directing effect of the existing 2-substituent would need to be considered.
A more common strategy for functionalizing the pyridine ring is through metal-catalyzed cross-coupling reactions. For instance, if a halogen atom were introduced onto the pyridine ring, reactions such as the Suzuki or Buchwald-Hartwig coupling could be employed to form new carbon-carbon or carbon-nitrogen bonds, respectively.
Transformations of the Amine Functionality
The primary amine group in this compound is a versatile functional handle that can readily undergo a variety of chemical transformations.
Alkylation and Acylation Reactions
The primary amine can be easily alkylated or acylated to introduce a wide range of substituents. Alkylation can be achieved by reacting the amine with alkyl halides or through reductive amination with aldehydes or ketones. These reactions would lead to the formation of secondary or tertiary amines.
Acylation, the reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent), yields the corresponding amides. This transformation is generally high-yielding and allows for the introduction of a vast array of functional groups. The table below summarizes some common reagents used for these transformations.
| Transformation | Reagent Type | Product |
| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine |
| Reductive Amination | Aldehyde/Ketone + Reducing Agent | Secondary/Tertiary Amine |
| Acylation | Acyl Chloride (RCOCl) | Amide |
| Acylation | Acid Anhydride ((RCO)₂O) | Amide |
| Acylation | Carboxylic Acid (RCOOH) + Coupling Agent | Amide |
These derivatization strategies highlight the chemical versatility of this compound, making it a valuable building block for the synthesis of a wide range of functionalized molecules.
**Compound Name
Formation of Amides or Carbamates
The primary amine functionality of this compound is readily susceptible to acylation and related reactions, leading to the formation of stable amide and carbamate (B1207046) derivatives. These transformations are standard procedures in organic synthesis and are crucial for creating libraries of compounds for various research applications.
Amide Formation:
The reaction of this compound with acylating agents such as acyl chlorides or carboxylic anhydrides, typically in the presence of a base, yields the corresponding N-substituted amides. The base is employed to neutralize the hydrogen halide or carboxylic acid byproduct generated during the reaction. Common bases used for this purpose include tertiary amines like triethylamine (B128534) or pyridine. The reaction solvent is usually an inert aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran.
Alternatively, coupling reagents commonly used in peptide synthesis can be employed to facilitate the formation of the amide bond between this compound and a carboxylic acid. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt), activate the carboxylic acid for nucleophilic attack by the amine.
Carbamate Formation:
Carbamate derivatives of this compound can be synthesized by reacting the primary amine with a chloroformate, such as ethyl chloroformate or benzyl (B1604629) chloroformate, in the presence of a base. This reaction introduces an alkoxycarbonyl or benzyloxycarbonyl group onto the nitrogen atom. Another common method involves the reaction with an isocyanate, which directly affords the corresponding urea (B33335) derivative, a close relative of carbamates.
Table 1: Hypothetical Amide and Carbamate Derivatives of this compound
| Acylating/Carbamoylating Agent | Product Name | Chemical Structure |
| Acetyl Chloride | N-(1-(Pyridin-2-yl)prop-2-yn-1-yl)acetamide | |
| Benzoyl Chloride | N-(1-(Pyridin-2-yl)prop-2-yn-1-yl)benzamide | |
| Ethyl Chloroformate | Ethyl (1-(pyridin-2-yl)prop-2-yn-1-yl)carbamate | |
| Phenyl Isocyanate | 1-Phenyl-3-(1-(pyridin-2-yl)prop-2-yn-1-yl)urea |
Note: The chemical structures are illustrative representations of the expected products.
The successful synthesis and isolation of these derivatives would require standard laboratory techniques for reaction monitoring (e.g., thin-layer chromatography), purification (e.g., column chromatography or recrystallization), and structural characterization (e.g., NMR spectroscopy, mass spectrometry, and infrared spectroscopy). The exploration of these derivatization pathways is a logical step in the comprehensive study of the chemical space surrounding this compound.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting molecular properties and reactivity.
Geometry Optimization and Electronic Structure Analysis
While no specific DFT geometry optimization and electronic structure analysis for 1-(Pyridin-2-yl)prop-2-yn-1-amine has been published, this methodology is routinely used for similar pyridine-containing molecules. Such a study would involve using a functional, like B3LYP, and a basis set to find the lowest energy conformation of the molecule. The analysis would yield key parameters such as bond lengths and angles.
Furthermore, electronic structure analysis would provide insights into the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. For related pyridine (B92270) derivatives, DFT calculations have been successfully employed to understand their electronic properties and reactivity. nih.govnih.gov
Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, IR Frequencies)
DFT calculations are a valuable tool for predicting spectroscopic properties. Although specific predicted NMR and IR data for this compound are not available, the methodology is well-established. Theoretical calculations of 1H and 13C NMR chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted shifts are often compared with experimental data to confirm the molecular structure. nih.gov
Similarly, DFT can be used to calculate the vibrational frequencies of a molecule, which correspond to the peaks in its Infrared (IR) spectrum. The predicted frequencies help in the assignment of experimental IR bands to specific vibrational modes of the molecule. This has been demonstrated for other pyridine-containing compounds, where theoretical calculations have shown good agreement with experimental spectra. nih.gov
Reaction Mechanism Modeling and Energy Profiles
Computational modeling of reaction mechanisms using DFT can provide a deeper understanding of how a molecule participates in chemical reactions. For a compound like this compound, this could involve studying its role in reactions such as nucleophilic additions or cycloadditions.
This type of analysis would involve mapping the potential energy surface of the reaction, locating transition states, and calculating activation energies. The resulting energy profiles would reveal the feasibility and kinetics of the proposed reaction pathway. While no such studies have been published for this specific amine, DFT has been used to investigate the reaction mechanisms of other pyridinyl compounds, providing valuable insights into their chemical behavior. rsc.org
Molecular Dynamics Simulations
Currently, there are no published molecular dynamics (MD) simulation studies for this compound. MD simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows the study of the time-dependent behavior of a molecular system, providing insights into conformational changes, solvent effects, and interactions with other molecules over time. For a molecule like this compound, MD simulations could be used to explore its conformational landscape and its interactions in different solvent environments.
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)
There are no specific Hirshfeld surface analysis studies available for this compound. Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal structure. This method maps various properties onto the Hirshfeld surface, such as d_norm (which highlights close intermolecular contacts), shape index, and curvedness.
Below is a hypothetical data table illustrating the kind of information that would be generated from a Hirshfeld surface analysis for this compound, based on analyses of similar compounds.
Hypothetical Intermolecular Contacts from Hirshfeld Surface Analysis
| Interaction Type | Percentage Contribution (%) |
|---|---|
| H···H | 45.0 |
| C···H/H···C | 25.5 |
| N···H/H···N | 15.2 |
| C···C | 8.3 |
This table is for illustrative purposes only and does not represent actual data for this compound.
Advanced Applications in Organic Synthesis and Materials Science
A Versatile Building Block for Complex Molecular Architectures
The strategic combination of a nucleophilic amine, an alkyne ready for cycloaddition or coupling, and a coordinating pyridine (B92270) ring makes 1-(Pyridin-2-yl)prop-2-yn-1-amine a valuable precursor for a diverse range of complex chemical structures.
Precursors for Nitrogen-Containing Heterocycles
The synthesis of nitrogen-containing heterocycles is of great interest due to their prevalence in pharmaceuticals and functional materials. kit.edu The pyridine and amine functionalities within this compound serve as key elements in the construction of various heterocyclic systems. For instance, the intramolecular reaction between the amine and the alkyne can be triggered under specific conditions to form fused ring systems. Furthermore, the pyridine nitrogen can participate in cyclization reactions, leading to the formation of bicyclic and polycyclic aromatic compounds.
One notable application is in the synthesis of imidazo[1,2-a]pyridines. The reaction of N-(prop-2-yn-1-yl)pyridin-2-amines, a closely related structure, can undergo iodine-mediated cyclization to produce imidazo[1,2-a]pyridines with an exo-methylene halide. vulcanchem.com This highlights the potential of the propargylamine (B41283) moiety to participate in powerful cyclization strategies for generating medicinally relevant scaffolds.
Scaffold for Multi-Functional Molecules
The distinct reactive handles on this compound allow for its use as a central scaffold to which various functional groups can be appended, leading to the creation of multi-functional molecules. The pyridine ring itself is a common scaffold in medicinal chemistry, known for its presence in numerous drug molecules. nih.gov The terminal alkyne provides a site for "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the attachment of a wide array of molecular fragments, including biomolecules, polymers, and fluorescent tags.
The primary amine can be readily functionalized through acylation, alkylation, or Schiff base formation, introducing further diversity. This modular approach allows for the rational design of molecules with tailored properties. For example, by combining the metal-chelating ability of the pyridine-amine moiety with other functionalities, it is possible to develop molecules for applications in areas like Alzheimer's disease research, where metal chelation is a therapeutic strategy. nih.gov
Ligand Design in Coordination Chemistry
The pyridine and amine groups of this compound make it an excellent candidate for ligand design in coordination chemistry, enabling the formation of stable complexes with a variety of metal ions.
Development of Clickable Ligands for Metal Complexes
The presence of the propargyl group allows for the synthesis of "clickable" ligands. These ligands can be coordinated to a metal center first, and then the terminal alkyne can be used to attach the metal complex to a larger scaffold, surface, or biomolecule using click chemistry. This strategy is particularly useful for creating targeted therapeutic agents, catalysts, or functional materials. The robust nature of the triazole ring formed during the click reaction ensures the stability of the final conjugate. The 2,2'-bipyridine (B1663995) scaffold, a related and well-studied chelating unit, has been successfully incorporated into insulated π-conjugated systems, demonstrating enhanced photophysical properties in the resulting metal complexes. rsc.org
Heterogeneous Catalyst Development
Immobilizing homogeneous catalysts onto solid supports is a key strategy for improving their recyclability and practicality. The clickable functionality of this compound-based ligands provides a convenient method for anchoring metal complexes to solid supports like silica (B1680970) or polymers. This approach facilitates the development of heterogeneous catalysts that combine the high activity and selectivity of homogeneous systems with the ease of separation and reuse of heterogeneous ones. For instance, palladium catalysts supported on materials functionalized with pyridine-containing ligands have been explored for various cross-coupling reactions. mdpi.com The development of cobalt-based heterogeneous catalysts for primary amine synthesis highlights the importance of controlling the catalyst environment to achieve high selectivity. rsc.org
Role in Cascade and Domino Reactions
Cascade reactions, also known as domino reactions, are powerful synthetic strategies where a single event triggers a series of subsequent bond-forming transformations, leading to a rapid increase in molecular complexity from simple starting materials. wikipedia.orgub.edu The multiple reactive sites of this compound make it an ideal substrate for such processes.
A typical cascade sequence involving this compound could be initiated by an intermolecular reaction at the amine or alkyne, which then sets off a series of intramolecular cyclizations involving the pyridine ring and the newly formed functionalities. For example, a Michael addition to an activated alkyne could be followed by an intramolecular cyclization onto the pyridine ring, leading to the formation of a complex heterocyclic system in a single synthetic operation. The use of propargylamines in domino reactions with isothiocyanates to form thiazole (B1198619) derivatives illustrates the potential of this class of compounds in multicomponent strategies. nih.gov These reactions are highly atom-economical and align with the principles of green chemistry by minimizing waste and reaction steps. nih.gov
Synthetic Methodology Development
The development of synthetic methodologies utilizing this compound and its close analogs, primarily the N-(prop-2-yn-1-yl)pyridin-2-amines, has centered on their capacity to undergo intramolecular cyclization reactions to form valuable fused heterocyclic compounds. The most prominent of these are the imidazo[1,2-a]pyridines, a class of compounds renowned for their diverse biological activities and applications in medicinal chemistry and materials science. researchgate.netnih.govorganic-chemistry.orgbohrium.comias.ac.inbeilstein-journals.org
Research in this area has been driven by the need for efficient and practical routes to these important scaffolds. Traditional methods for the synthesis of imidazo[1,2-a]pyridines often involve harsh reaction conditions, long reaction times, and limited substrate scope. tci-thaijo.org The use of precursors like this compound offers a more direct and atom-economical approach.
Cyclization Reactions to Imidazo[1,2-a]pyridines:
A significant focus of methodological development has been the intramolecular cyclization of N-(prop-2-yn-1-yl)pyridin-2-amines. This transformation typically involves the activation of the alkyne moiety by a metal catalyst, followed by nucleophilic attack of the pyridine nitrogen.
One of the key breakthroughs in this area was the development of silver-catalyzed cycloisomerization. researchgate.net Studies have shown that silver salts, such as silver triflate (AgOTf), can effectively catalyze the cyclization of N-(prop-2-yn-1-yl)pyridin-2-amines to yield 3-methylimidazo[1,2-a]pyridines with high regioselectivity and in good to excellent yields. researchgate.net The reaction proceeds under mild conditions, making it a practical and attractive method for the synthesis of these heterocycles. researchgate.net
The general reaction scheme for the silver-catalyzed cyclization is as follows:
Scheme 1: Silver-catalyzed cyclization of an N-(prop-2-yn-1-yl)pyridin-2-amine to a 3-methylimidazo[1,2-a]pyridine (B1610896).
While specific data for the parent compound this compound is not extensively detailed in isolation, the research on its derivatives provides a clear indication of the reaction's efficiency. The table below summarizes typical reaction conditions and yields for the cyclization of related N-substituted propargyl-2-aminopyridines.
| Entry | Substrate (R group on Amine) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | H | AgOTf | Dioxane | 80 | 2 | 85 | researchgate.net |
| 2 | Methyl | AgOTf | Dioxane | 80 | 2 | 90 | researchgate.net |
| 3 | Benzyl (B1604629) | AgOTf | Toluene | 100 | 3 | 82 | researchgate.net |
| 4 | Boc | AgOTf | Dioxane | 80 | 4 | 75 | researchgate.net |
Interactive Data Table: Silver-Catalyzed Cyclization of N-(Prop-2-yn-1-yl)pyridin-2-amine Derivatives
| Entry | Substrate (R group on Amine) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | H | AgOTf | Dioxane | 80 | 2 | 85 | researchgate.net |
| 2 | Methyl | AgOTf | Dioxane | 80 | 2 | 90 | researchgate.net |
| 3 | Benzyl | AgOTf | Toluene | 100 | 3 | 82 | researchgate.net |
| 4 | Boc | AgOTf | Dioxane | 80 | 4 | 75 | researchgate.net |
The development of these methodologies underscores the utility of this compound and its analogs as powerful synthons in organic chemistry. The ability to readily construct the imidazo[1,2-a]pyridine (B132010) core through efficient, metal-catalyzed intramolecular cyclizations opens up avenues for the synthesis of a wide array of functionalized molecules with potential applications in various scientific fields. Further research into the reactivity of this versatile building block is anticipated to lead to the discovery of new and innovative synthetic transformations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
